An In-Depth Technical Guide to Alpha-D-glucose-13C for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Alpha-D-glucose-13C for Researchers, Scientists, and Drug Development Professionals
Introduction to Alpha-D-glucose-13C
Alpha-D-glucose-13C is a stable, non-radioactive isotopic form of alpha-D-glucose where one or more of the carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This isotopically labeled glucose serves as a powerful tracer in metabolic research, allowing scientists to track the fate of glucose and its metabolites through various biochemical pathways within cells, tissues, and whole organisms. Its use is central to the field of metabolic flux analysis (MFA), providing quantitative insights into the rates of metabolic reactions. This guide offers a comprehensive overview of Alpha-D-glucose-13C, including its properties, synthesis, experimental applications, and the interpretation of labeling patterns in key metabolic pathways.
Core Properties and Specifications
Alpha-D-glucose-13C is chemically identical to its naturally occurring counterpart, alpha-D-glucose, but with a higher molecular weight due to the presence of the heavier ¹³C isotope. This mass difference is the basis for its detection and quantification in mass spectrometry-based analyses. The properties of commercially available Alpha-D-glucose-13C can vary depending on the specific labeling pattern and desired purity.
| Property | Value |
| Molecular Formula | ¹³CₓC₆₋ₓH₁₂O₆ |
| Molecular Weight | Varies based on the number of ¹³C atoms (e.g., 186.11 g/mol for [U-¹³C₆]glucose)[1][2] |
| Appearance | White to off-white powder[1] |
| Isotopic Purity | Typically ≥99 atom % ¹³C[1] |
| Chemical Purity | ≥98-99%[1][2] |
| Solubility | Soluble in water |
| Storage | Room temperature, protected from light and moisture[2] |
Note: The molecular formula and weight will differ based on the specific isotopologue (e.g., [1-¹³C]glucose, [1,2-¹³C₂]glucose, [U-¹³C₆]glucose).
Synthesis of Alpha-D-glucose-13C
The synthesis of ¹³C-labeled glucose is a critical process that enables its use in metabolic research. Both chemical and enzymatic methods have been developed to produce various isotopologues of D-glucose.
Chemical Synthesis:
A common method for preparing position-specific labeled glucose is the cyanohydrin synthesis . This method allows for the introduction of a ¹³C label at the C1 position by reacting a smaller sugar, such as D-arabinose, with a ¹³C-labeled cyanide source (e.g., Na¹³CN). The resulting cyanohydrins are then hydrolyzed and reduced to form the corresponding ¹³C-labeled hexoses, D-glucose-1-¹³C and D-mannose-1-¹³C.[3][4] The ratio of the epimers can be influenced by the reaction conditions.[4] Subsequent enzymatic or further chemical steps can be used to reposition the label to other carbon atoms if desired.
Enzymatic Synthesis:
Enzymatic approaches offer high specificity and yield for the synthesis of uniformly labeled [U-¹³C₆]glucose. One common strategy involves using enzymes from the gluconeogenesis pathway to synthesize glucose from smaller, ¹³C-labeled precursors. For example, photosynthetic organisms or microorganisms can be cultured in an environment with ¹³CO₂ as the sole carbon source, leading to the production of uniformly labeled biomass, from which [U-¹³C₆]glucose can be extracted and purified.
A general workflow for the synthesis of a ¹³C-labeled glucose derivative is outlined below. This specific example details the synthesis of a glycolipid analog starting from [U-¹³C₆]glucose.[5]
Synthesis workflow for a ¹³C-labeled glycolipid analog from [U-¹³C₆]glucose.
Experimental Protocols: ¹³C Metabolic Flux Analysis (MFA)
The primary application of Alpha-D-glucose-13C is in metabolic flux analysis (MFA). ¹³C-MFA is a powerful technique to quantify the rates of intracellular metabolic pathways. The general workflow involves introducing the ¹³C-labeled glucose to a biological system, allowing it to be metabolized, and then measuring the ¹³C enrichment in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
General workflow for a ¹³C metabolic flux analysis experiment.
Detailed Methodologies
1. Cell Culture and Labeling:
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
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Media Preparation: Prepare culture medium containing the desired isotopologue of Alpha-D-glucose-13C (e.g., [U-¹³C₆]glucose or a specific positional isomer). The concentration of the labeled glucose should be optimized for the specific cell line and experimental goals. For some experiments, a mixture of labeled and unlabeled glucose is used.
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Labeling: Replace the standard culture medium with the ¹³C-labeled medium. The duration of labeling is critical to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This can range from hours to days depending on the cell type and the pathways being studied.[6]
2. Sample Quenching and Metabolite Extraction:
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. A common method is to aspirate the medium and add a cold solvent, such as 80% methanol at -80°C.
-
Extraction: After quenching, scrape the cells in the cold solvent and transfer the cell suspension to a tube. The extraction is typically performed using a solvent mixture, such as methanol/water or methanol/chloroform/water, to efficiently extract a broad range of polar and non-polar metabolites. The mixture is then centrifuged to pellet the cell debris and proteins.
3. Sample Preparation for Analysis:
-
Derivatization (for GC-MS): Many polar metabolites are not volatile enough for GC-MS analysis. Therefore, a derivatization step is required to increase their volatility. A common two-step derivatization involves methoximation followed by silylation (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
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Reconstitution (for LC-MS and NMR): For LC-MS and NMR analysis, the dried metabolite extract is reconstituted in an appropriate solvent (e.g., a mixture of water and organic solvent for LC-MS, or a buffered D₂O solution for NMR).
4. Data Acquisition and Analysis:
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GC-MS: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the metabolites based on their boiling points and interactions with the column. The mass spectrometer then detects the mass-to-charge ratio of the fragmented ions, allowing for the identification of metabolites and the quantification of their mass isotopomer distributions (the relative abundance of molecules with different numbers of ¹³C atoms).
-
NMR Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule. 2D NMR techniques, such as ¹H-¹³C HSQC, can be used to resolve complex mixtures of metabolites and determine positional isotopomer information.[7]
-
Data Processing: The raw data from MS or NMR is processed to identify metabolites and determine their labeling patterns. This data must be corrected for the natural abundance of ¹³C and other isotopes.
-
Flux Calculation: The corrected mass isotopomer distributions are then used in computational models of cellular metabolism to estimate the intracellular metabolic fluxes. Software packages such as INCA, Metran, or 13CFLUX2 are commonly used for these calculations.
Tracing Metabolic Pathways with Alpha-D-glucose-13C
The choice of the ¹³C-glucose isotopologue is crucial as it determines which pathways can be effectively traced.
1. Glycolysis and the TCA Cycle with [U-¹³C₆]glucose:
When cells are fed with uniformly labeled [U-¹³C₆]glucose, all six carbons of the glucose molecule are ¹³C. Glycolysis breaks down this 6-carbon sugar into two 3-carbon pyruvate molecules, which will be fully labeled ([¹³C₃]pyruvate). This labeled pyruvate can then enter the tricarboxylic acid (TCA) cycle.
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Pyruvate Dehydrogenase (PDH) Pathway: [¹³C₃]pyruvate is decarboxylated to form [¹³C₂]acetyl-CoA, which then condenses with oxaloacetate to enter the TCA cycle. The first turn of the cycle will produce citrate with two ¹³C atoms. Subsequent turns will lead to more complex labeling patterns in the TCA cycle intermediates.
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Pyruvate Carboxylase (PC) Pathway: [¹³C₃]pyruvate can be carboxylated to form [¹³C₃]oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. This leads to a different labeling pattern in the TCA cycle compared to the PDH pathway.[6]
Tracing [U-¹³C₆]glucose through glycolysis and into the TCA cycle.
2. Pentose Phosphate Pathway (PPP) with [1,2-¹³C₂]glucose:
The use of [1,2-¹³C₂]glucose is particularly useful for distinguishing between glycolysis and the pentose phosphate pathway.[8][9]
-
Glycolysis: If [1,2-¹³C₂]glucose proceeds through glycolysis, the resulting pyruvate and lactate will be labeled at carbons 2 and 3 ([2,3-¹³C₂]pyruvate/lactate).
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Oxidative PPP: In the oxidative PPP, the C1 carbon of glucose is lost as CO₂. The remaining 5-carbon sugar is then rearranged. This leads to the production of pyruvate and lactate that are labeled only at the C3 position ([3-¹³C]pyruvate/lactate).
By measuring the ratio of singly to doubly labeled lactate or other downstream metabolites, the relative flux through the PPP versus glycolysis can be determined.
Tracing [1,2-¹³C₂]glucose to differentiate glycolysis and the PPP.
Data Presentation and Interpretation
A key outcome of ¹³C-MFA studies is the mass isotopomer distribution (MID) of various metabolites. This data is typically presented in tables for clear comparison. The MID represents the fraction of each isotopologue for a given metabolite. For example, for a 3-carbon molecule like pyruvate, the MID would show the fractions of M+0 (unlabeled), M+1, M+2, and M+3 isotopologues.
| Metabolite | Isotopologue | Fractional Abundance (%) - Condition A | Fractional Abundance (%) - Condition B |
| Pyruvate | M+0 | 5 | 10 |
| M+1 | 10 | 15 | |
| M+2 | 25 | 20 | |
| M+3 | 60 | 55 | |
| Lactate | M+0 | 6 | 12 |
| M+1 | 12 | 18 | |
| M+2 | 24 | 20 | |
| M+3 | 58 | 50 | |
| Citrate | M+0 | 15 | 20 |
| M+1 | 5 | 8 | |
| M+2 | 50 | 45 | |
| M+3 | 10 | 8 | |
| M+4 | 15 | 14 | |
| M+5 | 5 | 5 |
This is an example table. Actual values will vary based on the experimental conditions.
By analyzing the changes in these fractional abundances between different experimental conditions, researchers can infer changes in the activity of specific metabolic pathways. For instance, an increase in the M+3 fraction of pyruvate when using [U-¹³C₆]glucose would indicate a high glycolytic flux.
Conclusion
Alpha-D-glucose-13C is an indispensable tool for researchers, scientists, and drug development professionals seeking to understand the intricacies of cellular metabolism. Its application in metabolic flux analysis provides a quantitative framework for mapping the flow of carbon through complex biochemical networks. A thorough understanding of the principles of isotopic labeling, experimental design, and data interpretation is essential for leveraging the full potential of this powerful technique to gain novel insights into health, disease, and the mechanism of action of therapeutic agents.
References
- 1. D -Glucose-13C6 13C = 99atom , = 99 CP 110187-42-3 [sigmaaldrich.com]
- 2. D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-1 [isotope.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
